2,6-Dimethyl-4-Hydroxypyridine is an organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.16 g/mol. It appears as off-white to pale yellow crystals and has a melting point of approximately 228-233 °C. This compound features a hydroxyl group (-OH) attached to the pyridine ring, specifically at the 4-position, along with two methyl groups at the 2 and 6 positions, which contribute to its unique chemical properties and reactivity.
. Notably, it can undergo nucleophilic substitutions and condensation reactions due to the presence of the hydroxyl group. For instance, reactions involving this compound can yield derivatives through alkylation or acylation processes. Additionally, it may react with electrophiles due to the electron-donating nature of the methyl groups, enhancing its reactivity in synthetic applications.
Research indicates that 2,6-Dimethyl-4-Hydroxypyridine exhibits biological activity that may include antioxidant properties and potential neuroprotective effects. It has been studied for its ability to scavenge free radicals and mitigate oxidative stress in biological systems. Furthermore, some studies suggest that it may have applications in treating neurodegenerative diseases due to its protective effects on neuronal cells.
The synthesis of 2,6-Dimethyl-4-Hydroxypyridine can be achieved through several methods:
Hydroxylation of Pyridine Derivatives: Starting from 2,6-dimethylpyridine, hydroxylation can be performed using various reagents such as boron trifluoride or hydrogen peroxide in acidic conditions.
Condensation Reactions: This compound can also be synthesized via condensation reactions involving appropriate carbonyl compounds and amines under acidic or basic conditions.
Reduction Reactions: Reduction of corresponding pyridine derivatives can yield 2,6-Dimethyl-4-Hydroxypyridine as well.
Exhibits different reactivity; used in dye synthesis.
The uniqueness of 2,6-Dimethyl-4-Hydroxypyridine lies in its specific combination of methyl and hydroxyl groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.
Interaction studies involving 2,6-Dimethyl-4-Hydroxypyridine have revealed its potential synergistic effects when combined with other compounds. For example, it may enhance the efficacy of certain antioxidants or exhibit improved protective effects when used alongside neuroprotective agents. These interactions are crucial for understanding its mechanisms of action and optimizing its applications in therapeutic contexts.
The historical development of 2,6-dimethyl-4-hydroxypyridine traces its origins to the early investigations of pyridine derivatives and their tautomeric behavior. The compound was first identified and characterized as part of broader research into substituted pyridines, particularly those exhibiting hydroxyl functionality at the 4-position. Early studies focused on understanding the fundamental tautomeric equilibrium between the hydroxypyridine and pyridone forms, which became a cornerstone for comprehending the behavior of similar heterocyclic systems. The development of reliable synthesis methods for this compound paralleled advances in understanding pyridine chemistry, with initial preparations often involving multi-step synthetic routes from readily available pyridine precursors.
The crystallographic characterization of 2,6-dimethyl-4-hydroxypyridine represents a significant milestone in its historical development. Although the compound had been synthesized and studied for decades, the definitive crystal structure determination revealed crucial details about its preferred tautomeric form in the solid state. This crystallographic work, conducted using modern diffraction techniques, established that the compound crystallizes as 2,6-dimethyl-4-pyridone hemihydrate, confirming the dominance of the pyridone tautomer under solid-state conditions. These findings provided essential validation for theoretical predictions and enhanced understanding of hydrogen bonding patterns within the crystal lattice.
The evolution of synthesis methods for 2,6-dimethyl-4-hydroxypyridine reflects broader advances in organic chemistry methodologies. Traditional approaches relied heavily on chemical oxidation and reduction sequences, often involving harsh reagents and producing environmental concerns. Contemporary developments have introduced more sustainable approaches, including biocatalytic methods that utilize engineered microorganisms for selective oxidation reactions. These modern synthetic strategies represent a significant departure from earlier methodologies, emphasizing environmental compatibility and improved reaction efficiency.
Position in Pyridine Chemistry
2,6-Dimethyl-4-hydroxypyridine occupies a distinctive position within the broader landscape of pyridine chemistry, serving as a model compound for understanding tautomeric equilibria in nitrogen-containing heterocycles. The compound's relationship to the parent pyridine structure involves substitution at three positions: methyl groups at positions 2 and 6, and a hydroxyl group at position 4. This substitution pattern creates unique electronic and steric environments that significantly influence the compound's chemical behavior compared to unsubstituted pyridine or other pyridine derivatives.
The tautomeric relationship between 2,6-dimethyl-4-hydroxypyridine and its corresponding pyridone form represents a fundamental aspect of its position in pyridine chemistry. Theoretical investigations have demonstrated that 4-pyridones generally favor the lactam (pyridone) form over the lactim (hydroxypyridine) form, with the equilibrium position influenced by substituent effects and environmental factors. In the case of 2,6-dimethyl-4-hydroxypyridine, the methyl substituents at positions 2 and 6 provide additional stabilization to the pyridone tautomer through steric and electronic effects, making this compound an excellent representative example of pyridone chemistry.
The compound's relationship to 2,6-lutidine, the corresponding dimethylpyridine without the 4-hydroxyl group, provides important insights into the effects of hydroxyl substitution on pyridine properties. While 2,6-lutidine exhibits typical pyridine basicity and nucleophilicity, the introduction of the 4-hydroxyl group in 2,6-dimethyl-4-hydroxypyridine fundamentally alters these properties through tautomerization to the pyridone form. This transformation results in dramatically different reactivity patterns, with the pyridone form exhibiting reduced basicity and altered hydrogen bonding capabilities compared to the parent lutidine structure.
Significance in Organic Synthesis
The significance of 2,6-dimethyl-4-hydroxypyridine in organic synthesis stems from its versatility as a synthetic intermediate and its unique reactivity profile. The compound serves as a crucial building block in pharmaceutical chemistry, particularly in the development of compounds requiring specific pyridone functionality. Its utility in medicinal chemistry applications derives from the biological activity associated with the pyridone scaffold, which appears in numerous bioactive molecules and pharmaceutical agents. The specific substitution pattern of 2,6-dimethyl-4-hydroxypyridine provides appropriate electronic properties for further functionalization while maintaining structural stability.
Modern synthetic applications of 2,6-dimethyl-4-hydroxypyridine have expanded to include its use in constructing complex molecular architectures. The compound's ability to participate in various coupling reactions and its compatibility with diverse reaction conditions make it valuable for synthesizing more elaborate structures. Recent research has explored its potential in constructing tethered bipyridine ligands and other sophisticated coordination compounds, where the pyridone functionality provides specific binding properties essential for the intended applications.
The development of improved synthesis methods for 2,6-dimethyl-4-hydroxypyridine has enhanced its accessibility for synthetic applications. Traditional chemical synthesis routes often involved multiple steps and harsh conditions, limiting the compound's practical utility. Contemporary approaches, including biocatalytic methods using engineered microorganisms, have provided more efficient and environmentally friendly access to this important intermediate. These advances have made 2,6-dimethyl-4-hydroxypyridine more readily available for research and development applications, expanding its potential uses in organic synthesis.
Current research on 2,6-dimethyl-4-hydroxypyridine encompasses several interconnected areas that reflect both fundamental scientific interest and practical applications. Theoretical investigations continue to explore the tautomeric equilibrium between hydroxypyridine and pyridone forms, with computational studies providing detailed insights into the energetic factors governing this equilibrium. These studies have revealed that the preference for the pyridone form results from multiple factors, including aromaticity considerations, orbital interactions, and Pauli repulsion effects. Advanced computational methods have enabled researchers to predict how various substituents and environmental conditions influence the tautomeric equilibrium position.
Crystallographic research has provided definitive structural information about 2,6-dimethyl-4-hydroxypyridine in the solid state. Recent crystal structure determinations have confirmed that the compound adopts the pyridone tautomeric form when crystallized, forming hydrogen-bonded networks that stabilize the crystal structure. The crystallographic data reveal specific details about bond lengths, angles, and intermolecular interactions that validate theoretical predictions and provide benchmarks for computational studies. These structural investigations have also explored the role of water molecules in crystal formation, with the compound crystallizing as a hemihydrate under specific conditions.
Synthetic methodology research has focused on developing more efficient and sustainable preparation methods for 2,6-dimethyl-4-hydroxypyridine. Biocatalytic approaches using engineered microorganisms represent a particularly promising area of development, with researchers achieving gram-scale synthesis using whole-cell biocatalysts. These biological systems offer advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. The optimization of these biocatalytic processes continues to be an active area of research, with efforts focused on improving yields, reducing reaction times, and scaling up production capabilities.
Research Area
Current Focus
Key Findings
Reference
Tautomeric Studies
Computational investigation of equilibrium factors
Pyridone form favored due to aromaticity gain and Pauli repulsion relief
Crystal Structure
Solid-state characterization and hydrogen bonding
Compound crystallizes as pyridone hemihydrate with specific hydrogen bonding patterns
Biocatalytic Synthesis
Whole-cell biotransformation development
Achieved over 12 grams per liter titer with 0.8 grams per liter per hour space-time yield
Pharmaceutical Applications
Intermediate synthesis for drug development
Used in synthesis of disubstituted pyridinyl-aminohydantoins as selective inhibitors
Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Other CAS
13603-44-6
Wikipedia
2,6-dimethyl-4-pyridinol
Dates
Modify: 2023-08-15
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